molecular formula C18H32O2 B164269 (10E,12Z)-octadeca-10,12-dienoic acid CAS No. 2420-56-6

(10E,12Z)-octadeca-10,12-dienoic acid

Cat. No. B164269
CAS RN: 2420-56-6
M. Wt: 280.4 g/mol
InChI Key: GKJZMAHZJGSBKD-NMMTYZSQSA-N
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Description

“(10E,12Z)-octadeca-10,12-dienoic acid”, also known as Conjugated Linoleic Acid (CLA), is a type of fatty acid. Its molecular weight is 280.45 .


Molecular Structure Analysis

The molecular formula of “(10E,12Z)-octadeca-10,12-dienoic acid” is C18H32O2 . It has a mono-isotopic mass of 280.240234 Da .


Chemical Reactions Analysis

Specific chemical reactions involving “(10E,12Z)-octadeca-10,12-dienoic acid” are not detailed in the search results .


Physical And Chemical Properties Analysis

“(10E,12Z)-octadeca-10,12-dienoic acid” has a density of 0.9±0.1 g/cm3, a boiling point of 381.6±11.0 °C at 760 mmHg, and a flash point of 278.5±14.4 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and 14 freely rotating bonds .

Scientific Research Applications

  • Scientific Field: Nutraceuticals

    • Application Summary : “(10E,12Z)-octadeca-10,12-dienoic acid” is being studied for its potential use in functional foods, which are foods that have a potentially positive effect on health beyond basic nutrition .
  • Scientific Field: Metabolic Enzyme/Protease Research

    • Application Summary : This compound has been found to activate PPAR α and inhibit adipocyte differentiation . It and its downstream metabolites have various antioxidant and antitumor activities .
    • Results or Outcomes : The compound has been found to have various antioxidant and antitumor activities .
  • Scientific Field: Cancer Research

    • Application Summary : “(10E,12Z)-octadeca-10,12-dienoic acid” has been found to have effects on cancer cell proliferation and apoptosis .
    • Results or Outcomes : The compound has been found to increase cancer cell apoptosis, suppress cancer cell proliferation, and stimulate metastasis .

Safety And Hazards

Specific safety and hazard information for “(10E,12Z)-octadeca-10,12-dienoic acid” is not provided in the search results .

properties

IUPAC Name

(10E,12Z)-octadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJZMAHZJGSBKD-NMMTYZSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040628
Record name trans-10,cis-12-Conjugated linoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (10E,12Z)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(10E,12Z)-octadeca-10,12-dienoic acid

CAS RN

2420-56-6
Record name trans-10-cis-12-Octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2420-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,12-Octadecadienoic acid, (10E,12Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10E,12Z)-octadecadienoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-10,cis-12-Conjugated linoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-Octadecadienoic acid, (10E,12Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10,12-OCTADECADIENOIC ACID, (10E,12Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N151ZM4M27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (10E,12Z)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Iwahashi, T Hirai, K Kumamoto - Journal of Chromatography A, 2006 - Elsevier
The oxidation of linoleic acid yields isomeric acyl hydroperoxides. In order to clarify the relation between the lipid peroxide-derived radicals and the toxicity of the lipid peroxide, …
Number of citations: 14 www.sciencedirect.com
S Matsugo, T Sakamoto, K Wakame, Y Nakamura… - Nutraceuticals, 2022 - mdpi.com
Mibyou has been defined in traditional oriental medicine as a certain physiological condition whereby an individual is not ill but not healthy; it is also often referred to as a sub-healthy …
Number of citations: 2 www.mdpi.com
I Prajapati, BH Peters, NR Larson, Y Wei… - Journal of …, 2020 - Elsevier
Light exposure of a monoclonal antibody formulation containing polysorbate 80 (PS80) leads to cis/trans isomerization of monounsaturated and polyunsaturated fatty acids. This cis/…
Number of citations: 14 www.sciencedirect.com
J Kyselka, L Thomes, S Remišová, M Dragoun… - Czech Journal of Food …, 2016 - old-aj.cz
The preparation of conjugated linoleic acid (CLA)-enriched free fatty acids by industrial processes compared with our biphasic isomerisation experiments in a special designed reactor …
Number of citations: 4 www.old-aj.cz
RL Lundblad - Spectroscopy, 2000 - api.taylorfrancis.com
Elseveir, Amsterdam, Netherlands, 1986, p. 170. a There are differences in the electronic spectra of the cis-and trans-isomers; transhexatriene does not exhibit fluorescence, whereas cis…
Number of citations: 0 api.taylorfrancis.com
H Iwahashi, K Nishizaki, I Takagi - Biochemical Journal, 2002 - portlandpress.com
A reaction of 13-hydroperoxide octadecadienoic acid (13-HPODE) with cytochrome c was analysed using ESR, HPLC–ESR and HPLC–ESR–MS by the combined use of the spin-…
Number of citations: 30 portlandpress.com
H Iwahashi, K Akata, A Sunaga, Y Tone… - Free radical …, 2004 - Taylor & Francis
A flavone glucoside, luteolin-7-O-glucoside (luteolin-7-G) inhibited the formation of pentyl and 7-carboxyheptyl radicals in the reaction of 13-hydroperoxy-9,11-octadecadienoic (13-…
Number of citations: 2 www.tandfonline.com
H Iwahashi, K Kumamoto, T Hirai - Journal of biochemistry, 2003 - academic.oup.com
Methemoglobin (MetHb), oxyhemoglobin (oxyHb), metmyoglobin (metMb), and oxymyoglobin (oxyMb) catalyze formation of the 7-carboxyheptyl and pentyl radicals from 13-hydroperoxy…
Number of citations: 4 academic.oup.com
HO HO - Handbook of Biochemistry and Molecular Biology, 2018 - books.google.com
–CH2—(cyclopropane)–CH2—(cyclopropene)—CH3,(terminal methyl in alkyl chain)–CH3,(branched, saturated isoprenoid)—C (CH3) 2 isopropyl methyl (ol)(col) CH2, saturated alkyl …
Number of citations: 0 books.google.com
RK HUGHES, Z WU, DS ROBINSON… - Biochemical …, 1998 - portlandpress.com
The two major isoforms of lipoxygenase (LOX-2 and LOX-3) from pea (Pisum sativum L. cv. Birte) seeds have been cloned and expressed from full-length cDNAs as soluble, active, non-…
Number of citations: 77 portlandpress.com

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